The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves several key steps:
The molecular structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine can participate in various chemical reactions:
Reagents such as acetic anhydride or alkyl halides are often used in substitution reactions under controlled conditions to achieve desired modifications.
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific biological targets:
Studies have indicated that compounds with similar structures exhibit promising activities against cancer cells and may serve as potential therapeutic agents .
The physical and chemical properties of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine include:
The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
The applications of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine span several scientific fields:
The strategic fusion of 1,2,4-oxadiazole and piperidine moieties in 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine leverages fundamental bioisosteric principles to optimize drug-like properties. The 1,2,4-oxadiazole ring acts as a planar bioisostere for ester and amide functionalities, mitigating metabolic vulnerabilities while preserving hydrogen-bonding capacity. This heterocycle exhibits dipole moments (~3.5 Debye) and π-electron distribution patterns that enhance binding affinity to biological targets through dipole-dipole interactions and π-stacking. Crucially, the oxadiazole’s nitrogen (N2) and oxygen atoms mimic carbonyl oxygen electronic properties, enabling similar pharmacophore interactions without hydrolytic susceptibility [5] [9].
The piperidine component introduces three-dimensional structural diversity and basicity (pKa ~10-11), facilitating salt formation and membrane permeability. This hybridization creates a balanced molecular framework where the oxadiazole’s planar rigidity complements the piperidine’s conformational flexibility—a design principle validated in FDA-approved drugs like pleconaril (antiviral) and ataluren (DMD therapy), both containing 1,2,4-oxadiazole pharmacophores [5]. Computational studies confirm enhanced metabolic stability: oxadiazole substitution reduces CYP450-mediated dealkylation of piperidine by >50% compared to carbamate analogues [9].
Table 1: Key Physicochemical Properties of the Hybrid Pharmacophore
Property | 1,2,4-Oxadiazole Contribution | Piperidine Contribution |
---|---|---|
Lipophilicity (LogP) | +0.5-1.0 (phenyl substitution) | +0.8 (aliphatic ring) |
Polar Surface Area | 30-40 Ų | 12 Ų (tertiary amine) |
Hydrogen Bonding | Acceptors: N,O (2-3 sites) | Donor: N-H (protonated form) |
Metabolic Stability | High (resists esterases) | Moderate (CYP3A4 substrate) |
X-ray crystallographic studies of closely related compounds reveal critical conformational preferences. In (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (space group P2₁), two independent molecules (A/B) exhibit distinct dihedral angles between phenyl and oxadiazole rings: 19.9(3)° (molecule A) vs. 7.3(3)° (molecule B). This torsional flexibility arises from minimal energy barriers (<2 kcal/mol) for phenyl rotation, allowing adaptation to diverse binding pockets. The piperidine ring universally adopts a chair conformation with equatorial positioning of the oxadiazole substituent, minimizing 1,3-diaxial steric clashes [3].
Notably, the oxadiazole and piperidine planes demonstrate restricted rotation due to partial conjugation. Quantum mechanical calculations (DFT/B3LYP) indicate a rotational barrier of ~10 kcal/mol around the C5(oxadiazole)-C3(piperidine) bond, stabilizing s-trans and s-cis conformers. In hybrid molecules like 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]quinolin-4-one, crystallography confirms co-planarity between oxadiazole and quinoline systems (dihedral angle 5.3(2)°), while the piperidine ring tilts at 28.0(2)°—highlighting the scaffold’s adaptability [2].
Crystal packing analyses reveal intricate supramolecular architectures stabilized by non-covalent interactions. The title compound crystallizes in the chiral monoclinic space group P2₁ with Z=4, featuring dimeric units linked via C–H⋯N hydrogen bonds. Key interactions include:
Table 2: Hydrogen Bonding Parameters in Piperidine-Oxadiazole Crystals
Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation | Role in Packing |
---|---|---|---|---|
C–H⋯N (oxadiazole) | 2.41-2.52 | 145-160 | -x+1, -y+1, -z+1 | Chain elongation along b-axis |
C–H⋯O (carbonyl) | 2.38 | 142 | x, y+1, z | Layer stabilization |
π⋯π stacking | 3.38 | Parallel-displaced | -x, -y+1, -z+2 | Inter-dimer cohesion |
Hirshfeld surface analysis quantifies interaction contributions: O⋯H/H⋯O (24.3%), C⋯H/H⋯C (18.7%), and N⋯H/H⋯N (11.2%) contacts dominate. The C–H⋯N networks form infinite chains along the [010] direction, while hydrophobic contacts (C⋯C: 8.5%) facilitate inter-chain packing. This hierarchy of interactions—strong H-bonds > π-stacking > van der Waals—enables predictable crystal engineering for pharmaceutical formulation [3] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8